molecular formula C10H5Br3O B12957130 1,4,6-Tribromonaphthalen-2-ol

1,4,6-Tribromonaphthalen-2-ol

Cat. No.: B12957130
M. Wt: 380.86 g/mol
InChI Key: FUMAGZVADXOQSQ-UHFFFAOYSA-N
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Description

1,4,6-Tribromonaphthalen-2-ol is a brominated derivative of naphthol. This compound is characterized by the presence of three bromine atoms attached to the naphthalene ring at positions 1, 4, and 6, and a hydroxyl group at position 2. Brominated naphthols are known for their diverse applications in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,6-Tribromonaphthalen-2-ol typically involves the bromination of naphthalen-2-ol. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired positions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent quality and efficiency. The use of environmentally friendly brominating agents and catalysts is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

1,4,6-Tribromonaphthalen-2-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The bromine atoms can be reduced to form debrominated products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Substituted naphthalen-2-ol derivatives with various functional groups.

    Oxidation Reactions: Quinones or other oxidized naphthalene derivatives.

    Reduction Reactions: Debrominated naphthalen-2-ol or partially debrominated products.

Scientific Research Applications

1,4,6-Tribromonaphthalen-2-ol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of flame retardants, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4,6-Tribromonaphthalen-2-ol involves its interaction with specific molecular targets and pathways. The bromine atoms and hydroxyl group play a crucial role in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tribromophenol: A brominated phenol with similar bromination patterns but different core structure.

    1,2,3-Tribromobenzene: A brominated benzene derivative with bromine atoms at different positions.

    1,3,5-Tribromobenzene: Another brominated benzene derivative with a different substitution pattern.

Uniqueness

1,4,6-Tribromonaphthalen-2-ol is unique due to its specific bromination pattern on the naphthalene ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H5Br3O

Molecular Weight

380.86 g/mol

IUPAC Name

1,4,6-tribromonaphthalen-2-ol

InChI

InChI=1S/C10H5Br3O/c11-5-1-2-6-7(3-5)8(12)4-9(14)10(6)13/h1-4,14H

InChI Key

FUMAGZVADXOQSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=CC(=C2C=C1Br)Br)O)Br

Origin of Product

United States

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